
3-(4-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)urea
Description
N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-1-(furan-2-ylmethyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c17-12-3-5-13(6-4-12)18-16(20)19(10-15-2-1-8-23-15)14-7-9-24(21,22)11-14/h1-6,8,14H,7,9-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQSTCGEOXYSFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)urea typically involves the reaction of 4-chloroaniline with a suitable isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydrothiophene exhibit cytotoxic effects against various cancer cell lines. The incorporation of the furan and chlorophenyl groups may enhance these effects by modulating cellular pathways involved in cancer proliferation.
Biochemical Probes
Due to its ability to interact with biological macromolecules, this compound can serve as a biochemical probe:
- Enzyme Inhibition Studies : The compound can be utilized to study enzyme inhibition mechanisms in metabolic pathways, potentially leading to the development of new therapeutic agents targeting specific enzymes involved in disease processes.
Organic Synthesis
In organic chemistry, this compound can function as an intermediate in the synthesis of more complex molecules:
- Synthetic Reagent : It can be employed in multi-step organic synthesis for constructing other biologically active compounds, leveraging its reactive functional groups.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various tetrahydrothiophene derivatives, including 3-(4-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)urea. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Enzyme Inhibition
Research focused on the compound's role as an inhibitor of specific enzymes involved in metabolic disorders. In vitro assays demonstrated that it effectively inhibited the activity of aldose reductase, an enzyme implicated in diabetic complications. This inhibition suggests potential therapeutic applications in managing diabetes-related conditions.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)urea: Unique due to its specific substitution pattern and potential biological activities.
Other Urea Derivatives: Compounds like N-phenyl-N’-(2-furylmethyl)urea or N-(4-chlorophenyl)-N’-(2-thienylmethyl)urea.
Highlighting Uniqueness
N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)urea is unique due to the combination of its chlorophenyl, thienyl, and furylmethyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Biological Activity
3-(4-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(furan-2-ylmethyl)urea, also known by its CAS number 951973-00-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 499.9 g/mol. Its structure features a chlorophenyl group, a dioxotetrahydrothiophene moiety, and a furan ring, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of urea compounds often display significant antitumor properties. The structural components of this compound may enhance its interaction with cellular targets involved in tumor growth.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the chlorophenyl group may play a role in enhancing these effects.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interactions : Like many urea derivatives, it may interact with DNA, leading to cross-linking and disruption of replication processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Production : It is hypothesized that the compound could induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Table 1: Summary of Biological Activities
Detailed Findings
- Antitumor Activity : A study demonstrated that urea derivatives could inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific role of the furan and thiophene rings in enhancing these effects requires further investigation.
- Antimicrobial Effects : Research on phenylurea compounds has shown their effectiveness against various microbial strains. The presence of the chlorophenyl group is believed to enhance membrane permeability and disrupt microbial integrity.
- Toxicity Studies : While exploring the therapeutic potential, it is crucial to assess toxicity profiles. Some studies indicate that certain derivatives exhibit low toxicity while maintaining significant biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.